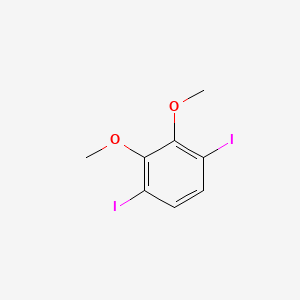

1,4-Diiodo-2,3-dimethoxybenzene

Übersicht

Beschreibung

1,4-Diiodo-2,3-dimethoxybenzene is a chemical compound that is commonly used in scientific research. It is a member of the class of compounds known as aryl iodides, which are widely used in organic synthesis. This compound has been found to have a range of interesting properties, making it a popular choice for researchers in a variety of fields.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

- Heck Reaction Utilization : 1,4-Diiodo-2,3-dimethoxybenzene is involved in the Heck reaction, used to synthesize compounds like 1,4-di(2-butoxycarbonyl-trans-vinyl)-2,5-dimethoxybenzene. This showcases its utility in organic synthesis through palladium-catalyzed processes (Molano et al., 2015).

Energy Storage and Battery Applications

Non-aqueous Redox Flow Batteries : Derivatives of 1,4-Dimethoxybenzene, similar to 1,4-Diiodo-2,3-dimethoxybenzene, are used as catholytes in non-aqueous redox flow batteries. They offer high open-circuit potentials and electrochemical reversibility, although their stability in oxidized forms can be a concern (Zhang et al., 2017).

Overcharge Protection in Lithium Batteries : Compounds like 4-tertbutyl-1,2-dimethoxybenzene, synthesized from variants of 1,4-dimethoxybenzene, have been tested as redox shuttles for overcharge protection in lithium batteries. This demonstrates the potential of 1,4-Diiodo-2,3-dimethoxybenzene derivatives in enhancing battery safety and performance (Feng et al., 2007).

Chemical Stability and Modification

Stability and Structural Investigations : Research has focused on the stability and structural analysis of dimethoxybenzene derivatives, which can inform the use of 1,4-Diiodo-2,3-dimethoxybenzene in various chemical contexts. Studies include investigations into their redox shuttle stability and molecular conformations (Zhang et al., 2010).

Bromination and Sulfur-Functionalisation : Bromination of dimethoxybenzene derivatives and their conversion into sulfur-functionalized quinones highlight the chemical versatility and potential for further functional modifications of compounds like 1,4-Diiodo-2,3-dimethoxybenzene (Aitken et al., 2016).

Molecular Engineering and Host-Guest Chemistry

Molecular Engineering for Redox Materials : In the field of non-aqueous redox flow batteries, molecular engineering of 1,4-dimethoxybenzene-based materials, including derivatives of 1,4-Diiodo-2,3-dimethoxybenzene, is crucial. This involves developing molecules with reduced bulky substituents to achieve desirable electrochemical properties (Huang et al., 2015).

Host-Guest Interactions : Research on the assembly of tetracarboxyl-cavitand and tetra(3-pyridyl)-cavitand into a heterodimeric capsule demonstrates the role of 1,4-dimethoxybenzene derivatives in facilitating host-guest interactions. This indicates potential applications in molecular recognition and encapsulation (Kobayashi et al., 2003).

Eigenschaften

IUPAC Name |

1,4-diiodo-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2O2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVJASGIWTYZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1OC)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462848 | |

| Record name | 1,4-Diiodo-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diiodo-2,3-dimethoxybenzene | |

CAS RN |

51560-25-9 | |

| Record name | 1,4-Diiodo-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

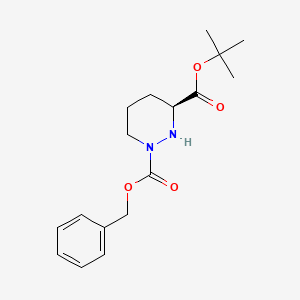

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1589673.png)

![Benzo[b]thiophene-7-ol](/img/structure/B1589685.png)